HADA hydrochloride is classified as a fluorescent probe and falls under the category of organic compounds known as amino acids. Its synthesis involves the incorporation of a fluorescent moiety into the structure of D-alanine, enhancing its utility in biological applications. The compound can be sourced from various suppliers specializing in biochemical reagents, such as Tocris Bioscience .
The synthesis of HADA hydrochloride typically involves several key steps:
The yield and efficiency of HADA synthesis can vary based on the specific conditions employed, including temperature, reaction time, and the concentration of reactants.
The molecular formula for HADA hydrochloride is , with a molecular weight of approximately 328.71 g/mol. The structure features a D-alanine backbone linked to a coumarin moiety, which is responsible for its fluorescent properties. The InChI key for HADA is PLVOEKQNBIXHDI-SBSPUUFOSA-N, and its SMILES representation is N[C@@H](C(O)=O)CNC(C1=CC(C=CC(O)=C2)=C2OC1=O)=O.Cl
.
HADA hydrochloride participates in various chemical reactions primarily related to its role as a labeling agent. Key reactions include:
These reactions are critical for its application in studying bacterial cell wall synthesis dynamics.
The mechanism of action of HADA involves its incorporation into bacterial cell walls during peptidoglycan biosynthesis. When introduced into growing bacterial cultures:
This process provides valuable data on bacterial growth patterns and cell division without disrupting normal cellular functions .
HADA hydrochloride has several notable applications in scientific research:
D-amino acids (DAAs) are non-canonical components of bacterial peptidoglycan (PG), the mesh-like polymer essential for maintaining cell shape and osmotic integrity. Unlike ribosomal protein synthesis, PG incorporation of DAAs occurs extracellularly via penicillin-binding proteins (PBPs) and L,D-transpeptidases (LDTs). These enzymes catalyze the incorporation of free DAAs into PG peptide stems during transpeptidation reactions, primarily at the fourth position of peptide cross-links. This process facilitates PG remodeling, maturation, and adaptation to environmental stresses [1] [7]. The natural abundance of endogenous DAAs (e.g., D-alanine, D-glutamate) in PG, coupled with the promiscuity of PG-modifying enzymes, provides a biochemical foundation for exploiting synthetic fluorescent D-amino acids (FDAAs) as covalent reporters of cell wall dynamics [2] [7].
Table 1: Key Enzymes Involved in D-Amino Acid Incorporation into Peptidoglycan
Enzyme Class | Representative Enzymes | Function in PG Incorporation | Sensitivity to FDAAs |
---|---|---|---|
Class A PBPs | PBP1a (Agrobacterium) | Bifunctional transglycosylase/transpeptidase | Essential for polar FDAA incorporation in Rhizobiales [7] |
L,D-transpeptidases | LdtMs (Mycobacteria) | Forms 3-3 cross-links | Primary FDAA incorporators in mycobacteria [5] |
D,D-carboxypeptidases | PBP5 (E. coli) | Trims pentapeptides to tetrapeptides | Modulates FDAA accessibility [10] |
Prior to FDAAs, PG labeling relied on fluorescent antibiotics (e.g., vancomycin) or radioactive precursors, which suffered from limitations like toxicity, poor penetration, or fixation requirements. FDAAs overcome these by exploiting native PG incorporation machinery. Their modular design consists of three elements: 1) A D-amino acid backbone (e.g., D-alanine, D-lysine); 2) A small linker; and 3) A fluorophore. This design enables covalent, site-specific integration into nascent PG at sites of active biosynthesis with minimal perturbation to growth [1] [2]. Key advantages include:
HADA hydrochloride (HCC-Amino-D-alanine hydrochloride; CAS 2253733-10-5) exemplifies the power of the FDAA platform. Its structure combines D-alanine with the blue-emitting fluorophore 7-hydroxycoumarin-3-carboxylic acid via an amide linker. With a molecular weight of 328.71 g/mol and excitation/emission maxima at 405/450 nm, HADA enables real-time visualization of PG biosynthesis in live cells [3] [5] [6]. Its synthesis follows a modular 2–3 day protocol:
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